N-(1H-imidazol-2-yl)-3-(1-methyl-1H-indol-3-yl)propanamide
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Overview
Description
N-(1H-imidazol-2-yl)-3-(1-methyl-1H-indol-3-yl)propanamide is a complex organic compound that features both an imidazole and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-yl)-3-(1-methyl-1H-indol-3-yl)propanamide typically involves the coupling of an imidazole derivative with an indole derivative. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two components. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-yl)-3-(1-methyl-1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The imidazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
N-(1H-imidazol-2-yl)-3-(1-methyl-1H-indol-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-yl)-3-(1-methyl-1H-indol-3-yl)propanamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the indole moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1H-imidazol-2-yl)-3-(1H-indol-3-yl)propanamide: Lacks the methyl group on the indole ring.
N-(1H-imidazol-2-yl)-3-(1-methyl-1H-indol-2-yl)propanamide: The indole nitrogen is substituted at a different position.
Uniqueness
N-(1H-imidazol-2-yl)-3-(1-methyl-1H-indol-3-yl)propanamide is unique due to the specific positioning of the methyl group on the indole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C15H16N4O |
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Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-(1H-imidazol-2-yl)-3-(1-methylindol-3-yl)propanamide |
InChI |
InChI=1S/C15H16N4O/c1-19-10-11(12-4-2-3-5-13(12)19)6-7-14(20)18-15-16-8-9-17-15/h2-5,8-10H,6-7H2,1H3,(H2,16,17,18,20) |
InChI Key |
OUKHKQQLGCUAJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC(=O)NC3=NC=CN3 |
Origin of Product |
United States |
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